4-Methyl-2-nitroaniline
Overview
Description
4-Methyl-2-nitroaniline: is an organic compound with the molecular formula C7H8N2O2 . It is a derivative of aniline, where the amino group is substituted at the para position with a methyl group and at the ortho position with a nitro group. This compound is known for its applications in the synthesis of dyes, pigments, and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4-Methyl-2-nitroaniline is an organic compound that is primarily used in the field of optoelectronics . It is particularly valuable for its nonlinear optical (NLO) properties , which make it useful in applications such as frequency converters, high-speed information processing, high optical damage thresholds, color displays, and three-dimensional (3D) optical data storage .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. It exhibits a sensitive NLO response due to the delocalized π-electrons present in its structure . This allows it to be used for frequency doubling and sum-frequency generation, making it highly desirable for integrated optics .
Biochemical Pathways
It is known that the compound plays a significant role in chemical and crystal engineering . Hydrogen bonds also play an important role in supramolecular chemistry and support the formation of centrosymmetric crystal orders .
Pharmacokinetics
It is known that the compound has a melting point of 118 °c and a decomposition point of 228 °c
Result of Action
The primary result of the action of this compound is the generation of nonlinear optical effects. The compound’s interaction with light can be manipulated to produce a variety of optical phenomena, making it useful in a range of applications . The Z-scan studies are used to analyze the third-order nonlinear optical (NLO) properties . The result shows that the grown this compound single crystal may be used for optical switching applications .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the dielectric constant and dielectric loss decrease while the AC conductivity increases with increasing frequency . This shows that the grown this compound crystal has normal dielectric behavior
Biochemical Analysis
Biochemical Properties
4-Methyl-2-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It interacts with various enzymes and proteins during these reactions. For instance, it can undergo reduction reactions catalyzed by nitroreductase enzymes, converting the nitro group to an amino group. This interaction is crucial for the formation of azo bonds, which are responsible for the vivid colors of azo dyes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound can also affect the expression of genes involved in detoxification processes, highlighting its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the reduction of the nitro group by nitroreductase enzymes can lead to the formation of reactive intermediates that interact with cellular components. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, emphasizing the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell. The interactions of this compound with cofactors and other enzymes further influence its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For instance, its distribution in the liver and kidneys highlights its potential impact on these organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The presence of this compound in certain subcellular locations can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitroaniline can be synthesized through the nitration of 4-methylaniline. The process involves the following steps:
Nitration: Dissolve 4-methylaniline in concentrated sulfuric acid and cool the solution in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C. Stir the reaction mixture and allow it to reach room temperature.
Purification: The crude product is filtered, washed with cold water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Acylation using acetic anhydride and sulfonation using sulfuric acid.
Major Products:
Reduction: 4-Methyl-2-phenylenediamine.
Substitution: 4-Methyl-2-nitroacetanilide (from acylation) and 4-Methyl-2-nitrobenzenesulfonic acid (from sulfonation).
Scientific Research Applications
4-Methyl-2-nitroaniline has several scientific research applications:
Comparison with Similar Compounds
2-Methyl-4-nitroaniline: Similar structure but with different substitution pattern.
4-Methoxy-2-nitroaniline: Contains a methoxy group instead of a methyl group.
4-Methyl-3-nitroaniline: Nitro group is at the meta position relative to the amino group.
Uniqueness: 4-Methyl-2-nitroaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the aromatic ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLURHXYXQYMPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025632 | |
Record name | 4-Methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO] | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitro-p-toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
315 °F (NTP, 1992), 315 °F | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitro-p-toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.164 at 250 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000972 [mmHg] | |
Record name | 2-Nitro-p-toluidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
89-62-3 | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methyl-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-methyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA01LI60P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
243 °F (NTP, 1992) | |
Record name | 4-METHYL-2-NITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20672 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methyl-2-nitroaniline?
A1: this compound has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. []
Q2: How is the crystal structure of this compound characterized?
A2: Single-crystal X-ray diffraction studies show that this compound crystallizes in a non-planar conformation. The amino group is twisted 18.0 (36)° out of the aromatic ring plane, while the nitro group shows a smaller deviation of 3.3 (2)°. An intramolecular hydrogen bond stabilizes this geometry. The crystal packing reveals the presence of two intermolecular hydrogen bonds, resulting in the formation of infinite polar chains. []
Q3: Are there any polymorphs of this compound?
A3: Yes, research indicates the existence of different crystal packing arrangements for this compound. For instance, in one polymorph, two molecules of this compound are present in the asymmetric unit. Both molecules exhibit intramolecular N—H⋯O hydrogen bonds and are connected through intermolecular hydrogen bonds, forming C22(12) chains where the two independent molecules alternate. []
Q4: What are the solubility characteristics of this compound?
A4: The solubility of this compound has been investigated in fourteen different organic solvents across a temperature range of 278.15 to 313.15 K. []
Q5: Can you elaborate on the intermolecular interactions observed in this compound and related aminonitromethylbenzenes?
A5: Quantum mechanical calculations at the RHF/311++G(3df,2p) and B3LYP/311++G(3df,2p) levels of theory have been employed to study the intermolecular interactions in this compound and other aminonitromethylbenzene derivatives. The calculations reveal that not all short contacts identified as hydrogen bonds based on geometry are actually bonding in nature. The interaction energies for these compounds range from 0.23 kcal/mol to 5.59 kcal/mol. Analysis of Natural Bonding Orbitals indicates that hydrogen bond formation involves electron density transfer from the lone pair orbitals of the acceptor to the antibonding molecular orbitals of the donor, as well as to Rydberg orbitals of the hydrogen atom. Additionally, stacking interactions are observed, which involve interactions between delocalized molecular π-orbitals of one molecule and delocalized antibonding molecular π-orbitals and the antibonding molecular σ-orbital formed between carbon atoms of another aromatic ring. []
Q6: How does this compound interact with aluminium bromide?
A6: this compound acts as an electron donor and forms an electron-donor–acceptor complex with aluminium bromide in diethyl ether. This equilibrium has been studied using fiber-optic photometry across a temperature range of -15°C to 25°C. The data allowed the calculation of equilibrium constants (Ke(T)) and the enthalpy of complex formation (ΔHk). []
Q7: What are the applications of this compound in material science?
A7: this compound has been explored as a voltage stabilizer in solid dielectric polyolefin compositions. It can be incorporated into polymers like polyethylene, polypropylene, or polyisobutylene to enhance their dielectric properties. [] Additionally, single crystals of this compound have been grown and characterized for potential applications in nonlinear optics. []
Q8: Has this compound been utilized in organic synthesis?
A8: Yes, this compound serves as a starting material in various organic synthesis reactions. For instance, it has been employed in synthesizing a novel photochromic and pH-sensitive colorimetric hydrogel based on azobenzene. [] Another study utilized this compound to investigate the enzymatic degradation of side chains in soluble polymers, focusing on the rate of this compound release as a function of side chain length. [] Additionally, research explored the micellar effect on the hydrolysis of this compound phosphate. []
Q9: Can this compound be used to synthesize heterocyclic compounds?
A9: Yes, this compound can be used in the synthesis of heterocyclic compounds. For example, when reacted with 4-isothiocyanato-butan-2-one under reflux in methanol with sulfuric acid as a catalyst, it forms 1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H)thione (TPT). This compound has potential applications in sensing applications, specifically for the selective detection of Hg2+ ions. [] Furthermore, reacting this compound with triethylphosphine in boiling tert-butylbenzene yields the corresponding 2-phenylbenzimidazole. []
Q10: Has the catalytic activity of this compound been explored?
A10: While this compound itself may not be a catalyst, research highlights its use in synthesizing catalytic materials. One study describes the synthesis of highly stable palladium nanoparticles supported on Aristolochia Olivieri extract, where this compound served as one of the nitroaromatic compounds reduced to test the catalyst's activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.